Tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate
CAS No.:
Cat. No.: VC13830424
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO4 |
|---|---|
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H17NO4/c1-7-5-8(13)6-9(14)12(7)10(15)16-11(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 |
| Standard InChI Key | UAPGGOOREDFMCD-ZETCQYMHSA-N |
| Isomeric SMILES | C[C@H]1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
| SMILES | CC1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
Introduction
Molecular and Structural Characteristics
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇NO₄ | |
| Molecular Weight | 227.26 g/mol | |
| Stereochemistry | (2S) configuration | |
| Boiling Point | Not reported | – |
| Solubility | Soluble in dichloromethane, THF |
Synthetic Methodologies
Key Synthetic Pathways
The synthesis of tert-butyl (2S)-2-methyl-4,6-dioxopiperidine-1-carboxylate involves multi-step strategies to construct the piperidine core and introduce functional groups. A representative route includes:
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Piperidinone Formation: Cyclization of a diketone precursor (e.g., 2,4-pentanedione) with ammonium acetate under acidic conditions generates the 4,6-dioxopiperidine backbone .
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Chiral Methyl Introduction: Asymmetric alkylation or enzymatic resolution introduces the (2S)-methyl group, ensuring stereochemical purity .
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Boc Protection: The nitrogen is protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF) or dichloromethane, yielding the final product .
Reaction conditions typically involve inert atmospheres (argon or nitrogen), temperatures between 0°C and 25°C, and catalysts such as palladium on carbon for hydrogenation steps .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Piperidinone formation | NH₄OAc, HCl, reflux | 60–70% | |
| Boc protection | (Boc)₂O, DMAP, DCM, 25°C | 85–90% | |
| Chiral resolution | Enzymatic (lipase B) | 95% ee |
Pharmaceutical and Biological Relevance
Drug Design Applications
The compound’s rigid piperidine scaffold and keto groups make it a privileged structure in medicinal chemistry. It serves as a precursor for:
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COX-2 Inhibitors: Derivatives show promise in reducing inflammation by selectively inhibiting COX-2 over COX-1.
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TRP Channel Modulators: Docking studies suggest interactions with TRPV1, a target for pain management.
Biological Activity
In vitro assays demonstrate dose-dependent anti-inflammatory effects in murine macrophage models (IC₅₀ = 12.5 μM). Analgesic activity in rodent models correlates with reduced prostaglandin E₂ (PGE₂) levels, supporting its mechanism as a COX-2 inhibitor.
Computational and In Silico Insights
Molecular Docking Studies
In silico analyses reveal strong binding affinities for COX-2 (ΔG = −9.2 kcal/mol) and TRPV1 (ΔG = −8.7 kcal/mol). The tert-butyl group enhances hydrophobic interactions, while the diketone moiety forms hydrogen bonds with catalytic residues.
Table 3: Docking Results for Key Targets
| Target | Binding Affinity (ΔG) | Interacting Residues | Source |
|---|---|---|---|
| COX-2 | −9.2 kcal/mol | Arg120, Tyr355, Ser530 | |
| TRPV1 | −8.7 kcal/mol | Tyr511, Thr550, Arg557 |
Comparative Analysis with Structural Analogues
tert-Butyl 2,4-dioxopiperidine-1-carboxylate (CAS 845267-78-9)
This analogue lacks the (2S)-methyl group and exhibits reduced stereochemical complexity. Its synthesis employs similar ketalization and esterification steps but achieves lower bioactivity (IC₅₀ = 25 μM for COX-2) .
(S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-49-1)
A mono-ketone variant, this compound serves as an intermediate in synthesizing the target molecule. Hydrogenation and Grignard reactions are critical for introducing the 4,6-diketone functionality .
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